molecular formula C6H6N4O4 B12923917 Nitrofurazone-13c,15n3

Nitrofurazone-13c,15n3

Cat. No.: B12923917
M. Wt: 202.11 g/mol
InChI Key: IAIWVQXQOWNYOU-HJNZSSDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrofurazone-13c,15n3: is a labeled derivative of nitrofurazone, a synthetic nitrofuran derivative. Nitrofurazone is known for its broad-spectrum antibacterial properties and is commonly used as a topical antibacterial agent. The labeled version, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of nitrofurazone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nitrofurazone-13c,15n3 involves the incorporation of isotopic labels into the nitrofurazone molecule. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with 5-nitro-2-furaldehyde.

    Isotopic Labeling: The isotopic labels, carbon-13 and nitrogen-15, are introduced into the molecule through specific chemical reactions.

    Formation of Semicarbazone: The labeled 5-nitro-2-furaldehyde is then reacted with semicarbazide to form the labeled nitrofurazone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of labeled starting materials are synthesized.

    Reaction Optimization: Reaction conditions are optimized to ensure high yield and purity of the final product.

    Purification: The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Nitrofurazone-13c,15n3 undergoes various chemical reactions, including:

    Oxidation: Nitrofurazone can be oxidized to form nitrofuraldehyde.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: Substitution reactions can occur at the furan ring or the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation Products: Nitrofuraldehyde and other oxidized derivatives.

    Reduction Products: Amino derivatives of nitrofurazone.

    Substitution Products: Substituted furan derivatives.

Scientific Research Applications

Chemistry: Nitrofurazone-13c,15n3 is used in chemical research to study the reaction mechanisms and pathways of nitrofurazone. The isotopic labels help in tracing the molecular transformations during chemical reactions.

Biology: In biological research, this compound is used to study the metabolic pathways and pharmacokinetics of nitrofurazone in living organisms. It helps in understanding how the compound is absorbed, distributed, metabolized, and excreted.

Medicine: this compound is used in medical research to study the antibacterial properties and therapeutic potential of nitrofurazone. It is also used to investigate the mechanisms of resistance in bacteria.

Industry: In the industrial sector, this compound is used in the development of new antibacterial agents and formulations. It is also used in quality control and analytical testing of nitrofurazone-based products.

Mechanism of Action

The exact mechanism of action of Nitrofurazone-13c,15n3 is not fully understood. it is known to inhibit several bacterial enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity affects enzymes such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase . The inhibition of these enzymes disrupts bacterial metabolism, leading to the antibacterial effects of nitrofurazone.

Comparison with Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative used primarily for urinary tract infections.

    Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.

    Furaltadone: Used in veterinary medicine for bacterial infections.

Uniqueness: Nitrofurazone-13c,15n3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This makes it a valuable tool in scientific research, particularly in understanding the behavior of nitrofurazone in biological systems.

Properties

Molecular Formula

C6H6N4O4

Molecular Weight

202.11 g/mol

IUPAC Name

[(E)-(5-nitrofuran-2-yl)methylideneamino](13C)urea

InChI

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3+/i6+1,7+1,8+1,9+1

InChI Key

IAIWVQXQOWNYOU-HJNZSSDPSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=[15N]/[15NH][13C](=O)[15NH2]

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N

Origin of Product

United States

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